molecular formula C13H15N3O3 B1473323 N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide CAS No. 1797021-67-0

N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide

Cat. No. B1473323
CAS RN: 1797021-67-0
M. Wt: 261.28 g/mol
InChI Key: WAOTUNJBURXXQC-UHFFFAOYSA-N
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Description

N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide (THPPF) is an organic compound composed of a tetrahydropyran-4-yl-1H-pyrazol-4-yl group linked to a 2-furamide group. This compound has been used in various scientific research applications, including drug synthesis, drug delivery, and biochemistry. It has also been studied for its potential as a therapeutic agent.

Scientific Research Applications

1. Antimicrobial and Antiviral Properties

Compounds related to N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide have been explored for their antimicrobial and antiviral activities. For instance, pyrazole and imidazole derivatives have been synthesized and evaluated for their antimicrobial potential (Idhayadhulla et al., 2012). Additionally, some 1-arylpyrazoles and their glycosides have shown promising antiviral activity against vesicular stomatitis virus (El-Telbani et al., 2011).

2. Anticancer Research

Compounds structurally related to N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide have been studied for their anticancer properties. For instance, some compounds have been synthesized and evaluated for their inhibitory potential against various cancer cell lines, showing promising results (Ghorab et al., 2014).

3. Synthesis and Chemical Analysis

The synthesis of related compounds has been a focus of research, exploring efficient methods and analyzing their molecular structures. Studies have been conducted to synthesize and characterize various pyrazole and pyrrole derivatives, elucidating their structures through techniques like NMR spectroscopy and X-ray crystallography (Salazar et al., 1993).

4. Enzyme Inhibition Studies

Research has also been conducted on the enzyme inhibition capabilities of related compounds. For example, some benzamide derivatives were studied for their inhibitory effects on human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing potential for binding nucleotide protein targets (Saeed et al., 2015).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-13(12-2-1-5-19-12)15-10-8-14-16(9-10)11-3-6-18-7-4-11/h1-2,5,8-9,11H,3-4,6-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOTUNJBURXXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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